molecular formula C9H6FNO B2826519 3-(2-Fluoroacetyl)benzonitrile CAS No. 1973478-50-0

3-(2-Fluoroacetyl)benzonitrile

Cat. No. B2826519
CAS RN: 1973478-50-0
M. Wt: 163.151
InChI Key: JTRFKVKZKXCAGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The [3+2] cycloaddition reactions between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes have been studied . These processes proceed by a one-step mechanism through asynchronous transition states .

Scientific Research Applications

PET Imaging and Neurological Research

3-(2-Fluoroacetyl)benzonitrile derivatives have been pivotal in the advancement of positron emission tomography (PET) imaging. For instance, the compound [(18)F]FPEB, a fluorine-18 labeled derivative, has shown promise as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), crucial in neurological research. The streamlined synthesis of this radiotracer and its precursor compounds has enabled its application in clinical research, enhancing our understanding of neurological conditions (Lim et al., 2014).

Pharmaceutical Chemistry

The derivatives of this compound are central to the synthesis of high-affinity ligands for mGluR5 receptors. Compounds like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, labeled with fluorine-18, have demonstrated exceptional affinity and potency in phosphoinositol hydrolysis assays, making them valuable in the development of PET radioligands for imaging monkey brain mGluR5 receptors (Siméon et al., 2007).

Advanced Material Science

In material science, the derivatives of this compound have been explored for their luminescent properties. For instance, the fluorescence behavior of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione has been studied extensively, showing dual luminescence and temperature-dependent behavior, which is critical for developing new materials with specific optical properties (Valat et al., 2001).

Chemistry and Synthesis

The compound's versatility extends to synthetic chemistry, where it's involved in the selective iodination of benzonitriles under continuous flow conditions, demonstrating its significance in facilitating and optimizing chemical reactions for various industrial and research applications (Dunn et al., 2018).

properties

IUPAC Name

3-(2-fluoroacetyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRFKVKZKXCAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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